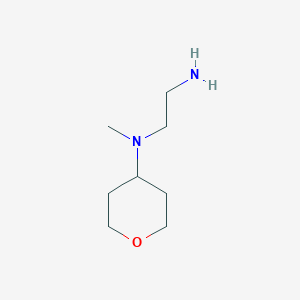

N-(2-aminoethyl)-N-methyloxan-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-aminoethyl)-N-methyloxan-4-amine, commonly known as AMOXA, is a small molecule that has been extensively studied for its potential applications in scientific research. AMOXA is a derivative of the naturally occurring compound, histamine, and has been shown to have a range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Use in Food Contact Materials

“N-(2-aminoethyl)-N-methyloxan-4-amine” is used in the manufacturing of can coatings in direct contact with food . The European Food Safety Authority (EFSA) has concluded that its use does not raise a safety concern if migration does not exceed 0.05 mg/kg food . However, it’s noted that many oligomers are formed during the manufacturing process which may migrate into the food .

Application in Photodetectors

This compound has been used in the fabrication of efficient self-powered photodetectors . The formation of chemical bond and hydrogen bond between “N-(2-aminoethyl)-N-methyloxan-4-amine” and perovskite reduces the potential barrier in the phase-transition process from an intermediate yellow phase to a final black phase . This leads to a high-quality and phase-pure α-FAPbI3 perovskite . A self-powered photodetector based on the as-fabricated FAPbI3 film exhibits a maximum responsivity of 0.48 A W-1 at 700 nm with a peak external quantum efficiency of 95% at 440 nm .

Formaldehyde Adsorption

Microcrystalline Cellulose/N-(2-aminoethyl)-3- Aminopropyl Methyl Dimethoxysilane (MCC/APMDS) composite aerogel, which includes “N-(2-aminoethyl)-N-methyloxan-4-amine”, has been used for the adsorption of formaldehyde . The protonated –NH3+ group in APMDS reacts with formaldehyde to form a Schiff base, achieving the effect of deformaldehyde .

Wirkmechanismus

Target of Action

Related compounds such as n-(2-aminoethyl)-1-aziridineethanamine have been found to inhibit angiotensin converting enzyme 2 (ace2), which plays a crucial role in cardiovascular regulation and lung protection .

Mode of Action

It’s worth noting that similar compounds like n-(2-aminoethyl)-1-aziridineethanamine may inhibit ace2, preventing its actions from occurring .

Biochemical Pathways

Related compounds have been found to disrupt the homeostasis of lysosomal ph, which is an important modulator for many cellular processes .

Result of Action

Related compounds have been found to cause significant morphological, biochemical, and biomechanical alterations in the extracellular matrix .

Eigenschaften

IUPAC Name |

N'-methyl-N'-(oxan-4-yl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-10(5-4-9)8-2-6-11-7-3-8/h8H,2-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBLOPIXTVXFFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-N-methyloxan-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2973007.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2973008.png)

![[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride](/img/structure/B2973010.png)

![(1R,6S,7R)-7-Bromo-2-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2973012.png)

![4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B2973020.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide](/img/structure/B2973022.png)